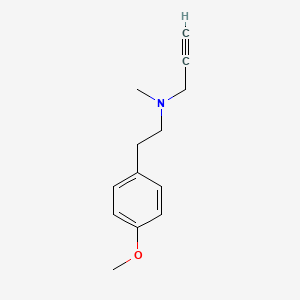

CN(Ccc1=CC=C(C=C1)OC)CC#C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CN(Ccc1=CC=C(C=C1)OC)CC#C is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a small molecule inhibitor and has been found to have a wide range of applications in various fields of research.

Scientific Research Applications

Advanced Materials and Nanotechnology

The development of carbon nanotubes (CNTs) represents a significant area of research in materials science, with implications for creating advanced materials that possess unique electrical, mechanical, and thermal properties. These properties have potential applications in electronics, computer, aerospace, and other industries. CNTs are synthesized through methods such as electrical arc discharge, laser ablation, and chemical vapor deposition, involving the manipulation of carbon-bearing compounds (Lam et al., 2006).

Environmental and Health Implications

With the rise of nanotechnology, concerns regarding the environmental and health implications of nanomaterials, including CNTs, have emerged. Studies have been conducted to assess the toxicity and potential health risks of CNTs, focusing on their impact when inhaled or introduced into biological systems. These studies aim to understand the mechanisms of toxicity and to develop guidelines for safe handling and usage of nanomaterials (Alshehri et al., 2016).

Biomedical Applications

The unique properties of carbon-based nanomaterials have also led to their exploration in biomedical applications. This includes drug delivery systems, gene therapy, biosensors, and tissue engineering. The functionalization of nanomaterials, such as cellulose nanocrystals, has been investigated to enhance their compatibility and functionality for specific biomedical applications. Research in this area seeks to leverage the high surface area, mechanical strength, and chemical functionalization capabilities of nanomaterials to develop novel therapeutic and diagnostic tools (Tang et al., 2017).

Chemical Synthesis and Catalysis

Research into the synthesis of organic compounds, including those with complex structures similar to CN(Ccc1=CC=C(C=C1)OC)CC#C, often involves the development of new chemical synthesis methods and catalysts. This includes exploring various carbon sources, catalysts, and substrates for the efficient production of carbon nanotubes and related materials through catalytic chemical vapor deposition (CCVD). The optimization of these processes is crucial for the scalable production of high-quality nanomaterials for industrial and research applications (Shah & Tali, 2016).

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-10-14(2)11-9-12-5-7-13(15-3)8-6-12/h1,5-8H,9-11H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJPTKQBMAZLDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)OC)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-6-fluorophenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2362692.png)

![N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2362701.png)

![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)

![N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2362711.png)

![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2362713.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethoxy-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2362714.png)